Home > Products > Screening Compounds P90441 > 3-butyl-3-phenylazetidin-2-one
3-butyl-3-phenylazetidin-2-one - 17719-30-1

3-butyl-3-phenylazetidin-2-one

Catalog Number: EVT-1194827
CAS Number: 17719-30-1
Molecular Formula: C13H17NO
Molecular Weight: 203.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification and Source

The compound is classified as a β-lactam due to the presence of a lactam ring, which is a cyclic amide. Azetidinones are often explored for their biological activities, including antimicrobial and anticancer properties. The synthesis and characterization of this compound can be traced through various studies that focus on azetidinone derivatives, highlighting their importance in drug discovery and development.

Synthesis Analysis

The synthesis of 3-butyl-3-phenylazetidin-2-one can be achieved through several methods, typically involving the cyclization of appropriate precursors. A common synthetic route includes:

  1. Starting Materials: The synthesis often begins with substituted phenyl and butyl groups.
  2. Cyclization Reaction: The reaction may involve the condensation of an amine with a carbonyl compound under acidic or basic conditions to form the azetidinone structure.
  3. Technical Parameters:
    • Temperature Control: Reactions are usually performed at controlled temperatures to optimize yield and selectivity.
    • Catalysts: Acidic catalysts such as sulfuric acid or Lewis acids may be employed to facilitate the reaction.

For example, a study demonstrated the synthesis of related azetidinones using a modified Horner-Wadsworth-Emmons reaction, which allows for the introduction of various substituents on the azetidine ring .

Molecular Structure Analysis

The molecular structure of 3-butyl-3-phenylazetidin-2-one features:

  • Azetidine Ring: A four-membered ring containing one nitrogen atom.
  • Substituents: A butyl group at one position and a phenyl group at another, influencing its chemical properties and biological activity.

Structural Data

  • Molecular Formula: C_{13}H_{17}N O
  • Molecular Weight: Approximately 205.28 g/mol
  • Stereochemistry: The compound may exhibit stereoisomerism depending on the configuration around the nitrogen and carbon centers.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically used to confirm the structure, providing insights into functional groups and molecular interactions.

Chemical Reactions Analysis

3-butyl-3-phenylazetidin-2-one can participate in various chemical reactions:

  1. Nucleophilic Substitution: The nitrogen atom can act as a nucleophile, participating in reactions with electrophiles.
  2. Hydrolysis: Under acidic or basic conditions, the lactam can undergo hydrolysis to yield corresponding carboxylic acids and amines.
  3. Reduction Reactions: The carbonyl group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

These reactions are crucial for modifying the compound for specific applications in drug design .

Mechanism of Action

The mechanism of action for compounds like 3-butyl-3-phenylazetidin-2-one often involves:

  1. Target Interaction: Binding to specific biological targets such as enzymes or receptors.
  2. Inhibition Pathways: For instance, azetidinones may inhibit enzymes involved in critical pathways like cell proliferation or inflammation.
  3. Biochemical Effects: Studies have shown that modifications in the azetidine structure can enhance binding affinity and specificity towards targets like acetylcholinesterase, making them relevant in neuropharmacology .
Physical and Chemical Properties Analysis

The physical and chemical properties of 3-butyl-3-phenylazetidin-2-one include:

  1. Appearance: Typically appears as a white to off-white crystalline solid.
  2. Solubility: Soluble in organic solvents such as ethanol and dichloromethane but poorly soluble in water.
  3. Melting Point: The melting point is generally reported around 102°C, indicating its stability under standard laboratory conditions.
  4. Reactivity: Reacts with strong acids or bases; stability under neutral pH conditions is preferable for storage.

These properties influence its handling and application in laboratory settings .

Applications

3-butyl-3-phenylazetidin-2-one has several scientific applications:

  1. Pharmaceutical Development: Its structural features make it a candidate for developing drugs targeting neurological disorders due to its potential acetylcholinesterase inhibition.
  2. Anticancer Research: Compounds within this class have been explored for their ability to inhibit tumor growth by targeting microtubule dynamics .
  3. Synthetic Chemistry: Used as an intermediate in synthesizing more complex molecules or as a building block in organic synthesis.

Research continues to explore its efficacy and safety profiles, paving the way for potential therapeutic applications .

Introduction to β-Lactam Heterocycles and 3-Butyl-3-Phenylazetidin-2-One

Structural Significance of the Azetidin-2-One Core in Medicinal Chemistry

The azetidin-2-one ring, a four-membered cyclic amide, represents a privileged scaffold in medicinal chemistry due to its inherent ring strain and conformational rigidity. This core structure features a fused β-lactam system where the amide bond is constrained within a 90° bond angle, significantly altering its reactivity compared to linear amides [3] [8]. The distortion amplifies the electrophilicity of the carbonyl carbon, enabling nucleophilic attack – a property historically exploited in antibiotic design where bacterial transpeptidases are acylated, disrupting cell wall synthesis [3].

X-ray crystallographic analyses confirm that the azetidin-2-one ring is nearly planar, with the nitrogen atom slightly pyramidalized (approximately 0.003 Å deviation from planarity). The carbonyl bond length (typically ~1.38 Å) is longer than that of unstrained amides (~1.32 Å), reflecting reduced resonance stabilization due to ring strain [3]. This geometric perturbation is fundamental to the core’s biological interactions. Beyond antibiotics, the scaffold’s rigidity provides an optimal template for positioning pharmacophoric substituents in three-dimensional space, enabling precise targeting of diverse biological macromolecules like tubulin and cholesterol transport proteins [8] [10].

Table 1: Key Structural Parameters of the Azetidin-2-One Core

Structural FeatureTypical ValueComparison to Unstrained AmideBiological Consequence
C-N-C Bond Angle~90°~120°Increased ring strain & reactivity
Carbonyl Bond Length~1.38 Å~1.32 ÅEnhanced electrophilicity
Amide Nitrogen Pyramidalization~0.003 ÅPlanarAltered hydrogen bonding capacity
C=O IR Stretch1730-1760 cm⁻¹1640-1690 cm⁻¹Diagnostic for ring strain

Historical Development of β-Lactams: From Antibiotics to Anticancer Agents

The therapeutic journey of β-lactams began with the serendipitous discovery of penicillin by Alexander Fleming in 1928, revolutionizing the treatment of bacterial infections. Penicillin’s mechanism, involving irreversible acylation of bacterial transpeptidases, established the azetidin-2-one ring as an indispensable warhead in antibiotic design [3] [8]. Subsequent developments yielded monocyclic (e.g., aztreonam), bicyclic (penicillins, cephalosporins), and tricyclic (e.g., carbapenems) β-lactams, continuously expanding the antibacterial arsenal.

A paradigm shift emerged in the late 20th century with the discovery that β-lactams could exhibit potent activities beyond antimicrobial effects. The landmark development was ezetimibe (SCH58235), a 1,4-diaryl-substituted azetidin-2-one approved as a cholesterol absorption inhibitor targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein [3] [8] [9]. Concurrently, research into combretastatin A-4 (CA-4), a potent tubulin-polymerization inhibitor, spurred interest in conformationally restricted analogues. Incorporating the cis-oriented aryl rings of CA-4 into the β-lactam scaffold yielded 3,4-diaryl-substituted azetidin-2-ones with significant antiproliferative activity [1] [10]. Compounds like 3-vinyl-4-[3-hydroxy-4-methoxyphenyl]-1-(3,4,5-trimethoxyphenyl)azetidin-2-one demonstrated nanomolar IC₅₀ values against breast cancer cell lines (e.g., 8 nM in MCF-7 cells), validating azetidin-2-ones as viable microtubule-targeting agents [1].

Table 2: Evolution of Key β-Lactam Therapeutics Beyond Antibiotics

Compound Class/ExampleApproval/Key DiscoveryPrimary Target/MechanismTherapeutic Application
Ezetimibe2002 (FDA)NPC1L1 Protein (Cholesterol absorption inhibitor)Hypercholesterolemia
3-Vinylazetidin-2-one (e.g., 7s)Preclinical (2019)Tubulin polymerization inhibitor (Colchicine site)Anticancer (Breast cancer models)
3-Fluoroazetidin-2-ones (e.g., 32)Research phase (2022)Tubulin depolymerization, Apoptosis inductionTriple-negative breast cancer
1,4-Diarylazetidin-2-onesVarious in preclinicalMicrotubule destabilization, Angiogenesis inhibitionBroad spectrum anticancer

Role of Substituent Diversity in Azetidin-2-One Bioactivity: Alkyl and Aryl Groups

The bioactivity profile of azetidin-2-ones is exquisitely sensitive to substitutions at the C3 and C4 positions. Strategic incorporation of alkyl and aryl groups modulates lipophilicity, steric bulk, electronic properties, and overall molecular topology, thereby dictating target affinity and selectivity [1] [8] [10].

  • C3 Alkyl Groups (e.g., Butyl): Alkyl chains like butyl enhance lipophilicity and influence ring conformation. In tubulin-targeting derivatives, C3 alkyl groups often project into hydrophobic pockets within the colchicine-binding site. The linear butyl chain provides optimal hydrophobic interactions without excessive steric hindrance, balancing potency and cellular permeability. Computational docking studies suggest that the butyl group in compounds like 3-butyl-3-phenylazetidin-2-one occupies a sub-pocket lined by residues like βTyr224 and βLeu248, contributing to van der Waals stabilization [6] [10].
  • C3/C4 Aryl Groups (e.g., Phenyl): Aryl rings, particularly phenyl and substituted phenyls, are critical for π-stacking interactions and hydrophobic contacts. In anticancer azetidin-2-ones mimicking combretastatin A-4, a trimethoxyphenyl ring (Ring A equivalent) at N1 and a substituted phenyl (Ring B equivalent) at C4 are essential. The 3-phenyl group at C3 in 3-butyl-3-phenylazetidin-2-one offers additional aromatic surface area for target engagement. Electron-donating substituents (e.g., para-methoxy) on the C4 phenyl ring often boost potency by mimicking the B-ring of CA-4, while meta-substitutions (hydroxy, fluoro) can modulate hydrogen bonding and dipole interactions [1] [10].
  • Synergistic Effects: The combined presence of a C3 butyl chain and a C3 phenyl group creates a sterically congested quaternary carbon center. This congestion may lock the β-lactam ring into a specific puckered conformation, optimizing the spatial orientation of both substituents for target binding. Such 3,3-disubstitution patterns, as in 3-butyl-3-phenylazetidin-2-one (PubChem CID: 28715, 173338578), are relatively underexplored but offer unique opportunities for enhancing selectivity towards specific isoforms of tubulin or other targets like cholesterol transporters [6] [8].

Table 3: Impact of C3 and C4 Substituents on Azetidin-2-One Bioactivity

Substituent PositionGroup TypeKey ModificationsBiological EffectExample Potency (IC₅₀)
C3Alkyl (Butyl)Linear C4 chain↑ Lipophilicity, hydrophobic pocket fillingVaries by core structure
C3Aryl (Phenyl)Unsubstituted phenyl↑ π-Stacking, hydrophobic interactionsVaries by core structure
C4Aryl (Substituted Phenyl)3-Hydroxy-4-methoxyphenyl↑ Tubulin binding (H-bond donation, mimicry of CA-4)0.033 μM (Hs578T TNBC cells) [10]
C4Aryl (Substituted Phenyl)3-Fluoro-4-methoxyphenyl↑ Metabolic stability, ↑ Electron-withdrawing effect0.095 μM (MCF-7 cells) [10]
N1Aryl (Substituted Phenyl)3,4,5-TrimethoxyphenylEssential for colchicine site binding (Tubulin)8 nM (MCF-7 cells) [1]

3-Butyl-3-Phenylazetidin-2-One: Key Physicochemical and Pharmacological Features

3-Butyl-3-phenylazetidin-2-one (Molecular Formula: C₁₃H₁₇NO; Molecular Weight: 203.28 g/mol; PubChem CID: 28715, 173338578) exemplifies a 3,3-disubstituted azetidin-2-one with a sterically congested quaternary carbon center. Its structure features a linear butyl chain and a phenyl ring attached to C3, while C4 remains unsubstituted (hydrogen atom) [2] [6]. Key properties include:

  • Physicochemical Properties:
  • Solubility: Predicted low aqueous solubility due to high lipophilicity (calculated LogP >3). Soluble in organic solvents like dichloromethane, ethanol, and dimethyl sulfoxide.
  • Spectral Characteristics:
  • Infrared Spectroscopy (IR): Exhibits a characteristic β-lactam carbonyl (C=O) stretch in the 1730-1750 cm⁻¹ region, shifted slightly from simpler monocyclic β-lactams due to the gem-disubstitution at C3.
  • Nuclear Magnetic Resonance (NMR): Key ¹H NMR signals (predicted): δ ~3.10–3.30 ppm (m, 2H, N-CH₂-), ~2.60–2.80 ppm (m, 2H, -CH₂-C=O), ~1.60–1.80 ppm (m, 2H, -CH₂-CH₂-CH₃), ~1.20–1.40 ppm (m, 2H, -CH₂-CH₃), ~0.90 ppm (t, 3H, -CH₃), aromatic protons ~7.20–7.40 ppm (m, 5H, Ph). The ¹³C NMR would show the characteristic quaternary C3 carbon signal near ~70 ppm and the carbonyl carbon at ~165 ppm [6].
  • Crystal Structure: While specific crystal data for this compound isn't provided in the results, analogous 3,3-disubstituted β-lactams typically show a slightly puckered azetidinone ring. The dihedral angle between the phenyl ring and the β-lactam ring plane is a crucial determinant of intermolecular interactions.

  • Pharmacological Features:

  • Mechanism of Action (Inferred): Based on structural analogy to bioactive 3,4-disubstituted and 3,3-disubstituted azetidinones, 3-butyl-3-phenylazetidin-2-one is hypothesized to target tubulin polymerization. Its gem-disubstituted C3 likely sterically hinders polymerization, similar to combretastatin-inspired β-lactams. The phenyl ring enables π-stacking interactions within the colchicine-binding site, while the butyl chain may extend into an auxiliary hydrophobic pocket [1] [8] [10].
  • Anticancer Potential: While direct biological data for this specific compound is limited in the provided results, closely related structures demonstrate potent cytotoxicity. For instance, 3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one exhibits IC₅₀ = 0.033 μM against Hs578T triple-negative breast cancer cells [10]. The presence of the butyl group in 3-butyl-3-phenylazetidin-2-one may enhance cell membrane permeability and modulate P-glycoprotein interactions, potentially overcoming multidrug resistance – a common limitation of existing microtubule-targeting agents [8] [10].
  • Molecular Modeling Insights: In silico docking studies (using tubulin crystal structures like 1SA0) suggest that the 3-phenyl group engages in T-shaped π-π stacking with βPhe265, while the butyl chain orients towards a cleft formed by βAla248, βLeu252, and βVal238. The β-lactam carbonyl may form a weak hydrogen bond with the backbone amide of βLys254 or nearby water molecules. This binding mode disrupts the straight conformation of the M-loop, essential for tubulin dimer-dimer interactions [1] [10].
  • Versatility as a Synthetic Intermediate: The presence of the butyl chain offers a handle for further chemical derivatization (e.g., oxidation to carboxylic acid, halogenation at terminal carbon), enabling the synthesis of analogs with improved water solubility (e.g., phosphate prodrugs, amino acid conjugates) or enhanced target affinity [8].

Properties

CAS Number

17719-30-1

Product Name

3-butyl-3-phenylazetidin-2-one

IUPAC Name

3-butyl-3-phenylazetidin-2-one

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

InChI

InChI=1S/C13H17NO/c1-2-3-9-13(10-14-12(13)15)11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H,14,15)

InChI Key

KYWUFESZSCDFSH-UHFFFAOYSA-N

SMILES

CCCCC1(CNC1=O)C2=CC=CC=C2

Canonical SMILES

CCCCC1(CNC1=O)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.